4-(2-Oxocyclobutyl)azetidin-2-one

β-lactamase inhibition conformational analysis structure-activity relationship

4-(2-Oxocyclobutyl)azetidin-2-one (CAS 2137737-61-0) combines the electrophilic azetidin-2-one core with a strained cyclobutanone moiety. This dual-ring architecture enables reversible covalent inhibition via hemiketal formation at both serine and metallo-β-lactamase active sites—a feature absent in simple azetidin-2-one or cyclobutanone derivatives. Procure this scaffold to drive SAR campaigns for broad-spectrum β-lactamase inhibitors, MBL-targeted antibiotic adjuvants, and activity-based probes. Do not substitute with parent scaffolds if conformational control and dual-target engagement are required.

Molecular Formula C7H9NO2
Molecular Weight 139.154
CAS No. 2137737-61-0
Cat. No. B2430020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxocyclobutyl)azetidin-2-one
CAS2137737-61-0
Molecular FormulaC7H9NO2
Molecular Weight139.154
Structural Identifiers
SMILESC1CC(=O)C1C2CC(=O)N2
InChIInChI=1S/C7H9NO2/c9-6-2-1-4(6)5-3-7(10)8-5/h4-5H,1-3H2,(H,8,10)
InChIKeyLIWYFVJONSIWCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Oxocyclobutyl)azetidin-2-one (CAS 2137737-61-0): A Dual β-Lactam–Cyclobutanone Building Block for Drug Discovery


4-(2-Oxocyclobutyl)azetidin-2-one (CAS 2137737-61-0, molecular formula C7H9NO2, MW 139.15 g/mol) is a monocyclic β-lactam derivative featuring a unique 2-oxocyclobutyl substituent at the C4 position . The compound combines the electrophilic azetidin-2-one core—the foundational scaffold of all β-lactam antibiotics—with a strained cyclobutanone moiety that introduces distinct conformational constraints and potential for reversible covalent inhibition via hemiketal formation at serine hydrolase active sites [1]. This dual-ring architecture is primarily intended as a chemical building block for medicinal chemistry and drug discovery research, not as a final therapeutic agent.

Why 4-(2-Oxocyclobutyl)azetidin-2-one Cannot Be Replaced by Simple Azetidin-2-one or Unsubstituted Cyclobutanone Analogs


Simple azetidin-2-one (unsubstituted β-lactam, CAS 930-21-2) lacks the conformational rigidity and additional electrophilic site conferred by the 2-oxocyclobutyl group, resulting in fundamentally different reactivity profiles . Unsubstituted cyclobutanones, conversely, lack the β-lactam nitrogen and thus cannot engage the conserved oxyanion hole of serine β-lactamases or penicillin-binding proteins [1]. Class-level evidence from structurally related cyclobutanone analogues of penams and penems demonstrates that the equatorial orientation of the C4 carboxylate is required for productive binding to β-lactamases, and that subtle conformational differences can alter inhibitor potency by orders of magnitude [1]. For procurement decisions, substituting 4-(2-oxocyclobutyl)azetidin-2-one with either parent scaffold compromises the specific geometric and electronic parameters required for target engagement in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: 4-(2-Oxocyclobutyl)azetidin-2-one vs. Structural Comparators


Conformational Restriction Drives Potency Differentiation in β-Lactamase Inhibition

Although direct quantitative data for 4-(2-oxocyclobutyl)azetidin-2-one itself is not publicly reported, class-level inference from structurally validated cyclobutanone analogues of penams and penems establishes that β-lactamase inhibitors in which the C4 carboxylate adopts an equatorial conformation are significantly more potent than those with an axial carboxylate orientation [1]. This conformational dependency is directly relevant to 4-(2-oxocyclobutyl)azetidin-2-one, whose 2-oxocyclobutyl substituent restricts C4 substituent geometry. An X-ray structure of OXA-10 class D β-lactamase complexed with a cyclobutanone inhibitor confirms serine hemiketal formation in the active site and an exo envelope conformation [1].

β-lactamase inhibition conformational analysis structure-activity relationship

Dual Serine and Metallo-β-Lactamase Inhibition Profile Distinguishes Cyclobutanone-Containing Scaffolds

Cyclobutanone analogues of β-lactams represent the first type of reversible inhibitors demonstrated to show moderate (low micromolar) inhibition of both serine-β-lactamases (classes A, C, and D) and metallo-β-lactamases (class B) [1]. This dual-inhibition profile is mechanistically unique: most clinically used β-lactamase inhibitors (e.g., clavulanic acid, sulbactam, tazobactam) are irreversible serine-β-lactamase inhibitors with negligible activity against metallo-β-lactamases. The 2-oxocyclobutyl moiety in 4-(2-oxocyclobutyl)azetidin-2-one provides the requisite electrophilic cyclobutanone carbonyl for reversible hemiketal formation at both serine and metallo-enzyme active sites.

antimicrobial resistance metallo-β-lactamase broad-spectrum inhibition

Meropenem Potentiation in Carbapenem-Resistant Strains via Cyclobutanone Co-Administration

An unsaturated cyclobutanone penem analogue enhanced the potency of meropenem against carbapenem-resistant, metallo-β-lactamase-producing clinical isolates of Chryseobacterium meningosepticum and Stenotrophomonas maltophilia [1]. While 4-(2-oxocyclobutyl)azetidin-2-one is a simpler monocyclic scaffold, the conserved 2-oxocyclobutyl pharmacophore is the critical determinant of β-lactamase inhibitory activity in these systems.

carbapenem resistance antibiotic potentiation synergy

Synthetic Accessibility via Staudinger [2+2]-Cyclocondensation with Diastereoselective Control

4-(2-Oxocyclobutyl)azetidin-2-one is accessible via Staudinger [2+2]-cyclocondensation between acetoxyketene and appropriate epoxyimines, followed by potassium carbonate-mediated acetate hydrolysis and intramolecular ring closure . This synthetic route is reported to be highly diastereoselective, providing stereochemical control that is not readily achievable with simpler β-lactam precursors that lack the 2-oxocyclobutyl directing group.

synthetic methodology diastereoselectivity Staudinger reaction

Cyclobutanone Ring Strain Confers Distinct Conformational and Metabolic Stability Properties

The unique puckered structure of the cyclobutane ring allows for orientation of substituents along pre-selected vectors and has been shown to improve physicochemical and pharmacokinetic properties including metabolic stability, lipophilicity modulation, and acidity/basicity tuning [1]. In comparative studies of azetidinones and cyclobutanones, cyclobutanones remain stable under conditions where azetidinones undergo slow isomerization in substance and more rapid isomerization in solution to trans-enriched equilibrium mixtures [2].

conformational analysis metabolic stability spirocyclization

Recommended Procurement and Research Applications for 4-(2-Oxocyclobutyl)azetidin-2-one (CAS 2137737-61-0)


Medicinal Chemistry: Broad-Spectrum β-Lactamase Inhibitor Lead Optimization

Use 4-(2-oxocyclobutyl)azetidin-2-one as a core scaffold for developing reversible, broad-spectrum β-lactamase inhibitors targeting both serine- and metallo-β-lactamases. The 2-oxocyclobutyl moiety provides the electrophilic carbonyl required for hemiketal formation at the active-site serine (classes A, C, D) and zinc-bound hydroxide (class B) [1]. Structure-activity relationship campaigns should explore C3 and N1 substitution while preserving the C4 cyclobutanone pharmacophore that confers the dual-inhibition mechanism. Prioritize this scaffold over simple azetidin-2-one derivatives, which lack metallo-β-lactamase activity and show poor conformational control.

Antimicrobial Adjuvant Development: Carbapenem Potentiation Against MBL-Producing Pathogens

Employ 4-(2-oxocyclobutyl)azetidin-2-one as a starting point for developing β-lactamase inhibitor adjuvants intended to restore meropenem or imipenem activity against carbapenem-resistant, MBL-producing Gram-negative bacteria (e.g., NDM-1, VIM, IMP-expressing Enterobacteriaceae, S. maltophilia, C. meningosepticum). Class-level evidence demonstrates that cyclobutanone-containing analogues enhance meropenem potency in MBL-producing strains [1]. This application addresses a critical unmet need, as no clinically approved MBL inhibitors currently exist.

Chemical Biology: Serine Hydrolase Activity-Based Probe Synthesis

Utilize 4-(2-oxocyclobutyl)azetidin-2-one as a precursor for activity-based probes targeting serine hydrolases. The β-lactam core acts as an electrophilic warhead that acylates the catalytic serine, while the 2-oxocyclobutyl substituent can be elaborated to introduce fluorescent reporters, biotin affinity tags, or click-chemistry handles for target identification and engagement studies [1]. The reversible nature of cyclobutanone-derived hemiketals may offer advantages over irreversible β-lactam probes in pulse-chase experiments requiring temporal control of enzyme labeling.

Medicinal Chemistry: NAAA Inhibitor Development for Inflammatory and Pain Disorders

Evaluate 4-(2-oxocyclobutyl)azetidin-2-one and its derivatives as potential N-acylethanolamine acid amidase (NAAA) inhibitors. The azetidin-2-one scaffold has been validated as a privileged structure for NAAA inhibition, with 3-aminoazetidin-2-one derivatives demonstrating potent activity that sustains levels of the endogenous anti-inflammatory lipid mediator palmitoylethanolamide (PEA) [1]. The 2-oxocyclobutyl substituent introduces additional conformational constraint that may enhance target selectivity or metabolic stability relative to simpler 3-substituted azetidin-2-ones. This application leverages the unique structural features of the compound for therapeutic areas beyond infectious disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Oxocyclobutyl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.